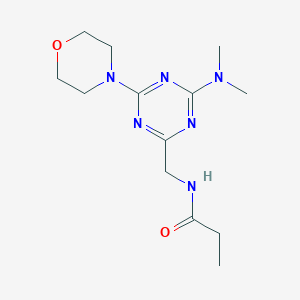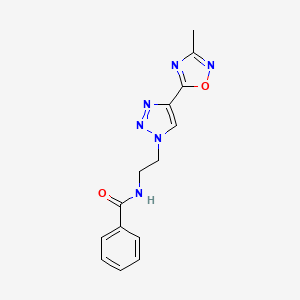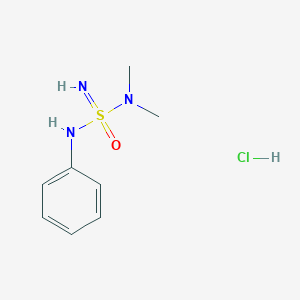![molecular formula C16H12Cl2O4 B3013721 4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde CAS No. 723333-45-7](/img/structure/B3013721.png)
4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde" is a chemically synthesized molecule that appears to be related to various methoxybenzaldehyde derivatives. These derivatives are often used as intermediates in the synthesis of biologically active molecules or for the construction of complex chemical structures. The papers provided discuss the synthesis, characterization, and some applications of similar methoxybenzaldehyde compounds, which can offer insights into the properties and potential uses of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from simple precursors. For instance, the synthesis of isotopically labeled [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde was achieved in 9 steps from an acyclic, non-aromatic precursor, involving cyclization and selective demethylation steps . Another example is the synthesis of 4-benzyloxy-2-methoxybenzaldehyde, which was obtained from 3-methoxyphenol through O-alkylation and Vilsmeier-Hack reactions, with an overall yield of 82.26% . These methods demonstrate the complexity and efficiency of synthetic routes that could be relevant to the synthesis of "this compound".
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques and X-ray crystallography. For example, the structure of a pentachloro-substituted methoxybenzaldehyde derivative was determined by X-ray analysis, revealing an orthorhombic crystal system . Similarly, the crystal structure of a compound synthesized from 4-methoxy-2-hydroxyacetophenone was confirmed to be a dimer in the triclinic crystal class . These studies highlight the importance of structural analysis in understanding the molecular geometry and potential reactivity of such compounds.
Chemical Reactions Analysis
Methoxybenzaldehyde derivatives participate in various chemical reactions. The electrochemical oxidation of 3,4-dihydroxybenzaldehyde in methanol was studied, showing that it undergoes methoxylation and dimerization reactions . Additionally, the reductive alkylation of 3,4,5-trimethoxybenzaldehyde dimethylacetal was used to synthesize 4-alkyl-3,5-dimethoxybenzaldehydes . These reactions are indicative of the reactivity patterns that might be expected for "this compound".
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxybenzaldehyde derivatives are characterized by their spectroscopic signatures and crystallographic parameters. For instance, the crystal structure and Hirshfeld surfaces of methoxybenzaldehyde oxime derivatives were analyzed to understand different conformations and hydrogen-bonding patterns . The aggregation behaviors, antioxidant, and anti-inflammatory activities of metallophthalocyanines bearing methoxyphenyl and hydroxybenzaldehyde groups were also investigated, demonstrating significant biological activities . These properties are crucial for predicting the behavior of "this compound" in various environments and applications.
Wissenschaftliche Forschungsanwendungen
1. Molecular Structure and Spectroscopic Analysis
- Molecular Structure Analysis : The molecular structure of related compounds has been extensively studied using various techniques like FT-IR, NBO, HOMO and LUMO, MEP, and X-ray diffraction studies. Such analyses help in understanding the stability, charge transfer, and electronic properties of the molecule (Mary et al., 2015).
2. Synthesis and Antioxidant Activity
- Chalcone Derivatives Synthesis : Synthesis of chalcone derivatives using similar benzaldehydes and their evaluation for antioxidant activities have been conducted, providing insights into potential therapeutic applications (Rijal et al., 2022).
3. Synthesis Under Specific Conditions
- Microwave Irridation Synthesis : Studies show the synthesis of related compounds under microwave irradiation and solvent-free conditions, highlighting efficient methods for compound formation (Arslan & Algül, 2007).
4. Crystal Structure and Hydrogen Bonding Patterns
- Crystal Structure Examination : Research into the crystal structures of methoxybenzaldehyde oxime derivatives reveals different conformations and hydrogen-bonding patterns, which are crucial for understanding intermolecular interactions (Gomes et al., 2018).
5. Synthesis for Pharmacological Applications
- Anticancer Activity : Synthesis of compounds using fluorinated benzaldehydes, including methoxybenzaldehyde derivatives, for potential anticancer applications, is a significant area of research (Lawrence et al., 2003).
6. Chemical Synthesis and Characterization
- Efficient Multigram-Scale Synthesis : Studies demonstrate efficient syntheses of compounds from hydroxybenzaldehyde and methoxyphenol, contributing to the development of synthesis techniques for complex molecules (Zinin et al., 2017).
7. Ligand Synthesis and Metal Ion Sensing
- Synthesis for Chemosensor Applications : The synthesis and characterization of methoxybenzaldehyde derivatives for metal ion sensing, especially Fe(III), highlight their potential in developing sensitive chemical sensors (Sharma et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O4/c1-21-16-6-10(8-19)2-5-15(16)22-9-14(20)11-3-4-12(17)13(18)7-11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXGTIOMDNDFLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-(8-(2-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B3013638.png)
![methyl 2-(8-(3,5-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B3013640.png)

![1-(5-Chloro-2-methoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea](/img/structure/B3013648.png)

![(2E)-3-[4-(cyanomethoxy)phenyl]acrylic acid](/img/structure/B3013651.png)
![2-[[1-[2-(3-Methylphenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B3013652.png)






![2-[(1-Benzoylazetidin-3-yl)methyl]-6-cyclopropylpyridazin-3-one](/img/structure/B3013661.png)